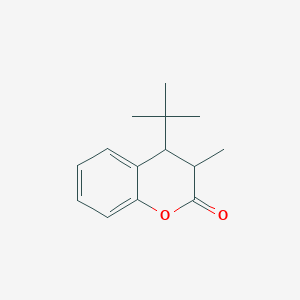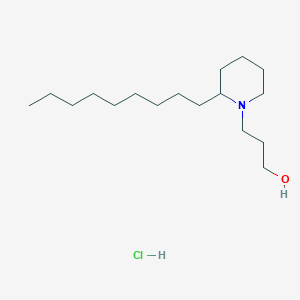
3-(2-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride typically involves the reaction of 2-nonylpiperidine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
化学反応の分析
Types of Reactions
3-(2-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
3-(2-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to act as a muscarinic receptor antagonist, which means it blocks the action of acetylcholine at muscarinic receptors. This action can help alleviate symptoms of certain neurological disorders by restoring the balance of neurotransmitters in the brain.
類似化合物との比較
Similar Compounds
Biperiden: A muscarinic antagonist used to treat Parkinson’s disease.
Procyclidine: Another muscarinic antagonist used for similar therapeutic purposes.
Triperiden: A structural isomer of biperiden with similar pharmacological properties.
Uniqueness
3-(2-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its nonyl group and piperidine ring contribute to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
特性
CAS番号 |
61515-73-9 |
|---|---|
分子式 |
C17H36ClNO |
分子量 |
305.9 g/mol |
IUPAC名 |
3-(2-nonylpiperidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H35NO.ClH/c1-2-3-4-5-6-7-8-12-17-13-9-10-14-18(17)15-11-16-19;/h17,19H,2-16H2,1H3;1H |
InChIキー |
FLEIQDIFEGVOAP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1CCCCN1CCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
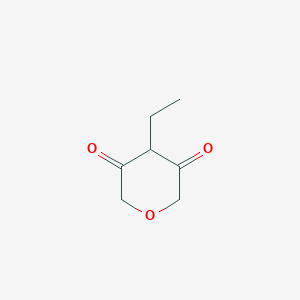
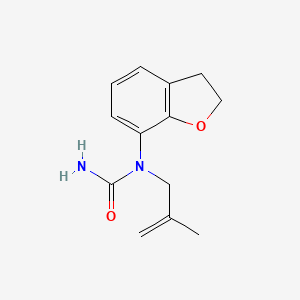
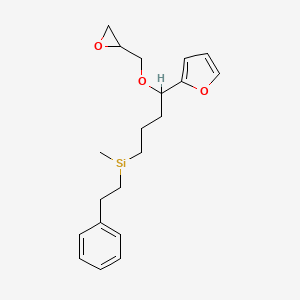
![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)
![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)
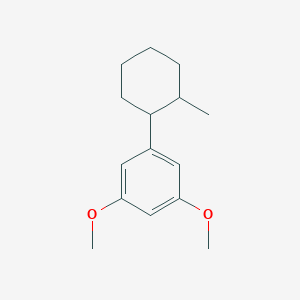
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
